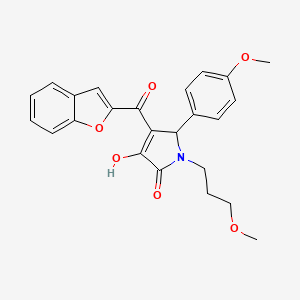

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Description

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:

- A 4-methoxyphenyl substituent at position 5, contributing electron-donating effects.

- A 3-methoxypropyl chain at position 1, influencing solubility and steric bulk.

- A 3-hydroxy group at position 3, enabling hydrogen bonding.

Its synthesis likely follows routes similar to those described for analogs in the cited studies .

Properties

Molecular Formula |

C24H23NO6 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C24H23NO6/c1-29-13-5-12-25-21(15-8-10-17(30-2)11-9-15)20(23(27)24(25)28)22(26)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,27H,5,12-13H2,1-2H3 |

InChI Key |

DKQGYYFKYVRXMI-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule belonging to the pyrrolone class, characterized by a benzofuran moiety. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings.

- Molecular Formula : C25H19NO7

- Molecular Weight : 445.42 g/mol

- CAS Number : 618368-60-8

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Highly active | 8 μg/mL |

| Escherichia coli | Moderate activity | 16 μg/mL |

| Candida albicans | Moderate activity | 12 μg/mL |

Studies have shown that compounds with a benzofuran ring often display potent activity against both gram-positive and gram-negative bacteria, making them promising candidates for antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and inhibition of cell proliferation:

| Cell Line | Effect | IC50 Value |

|---|---|---|

| MCF-7 (breast cancer) | Induces apoptosis | 15 μM |

| HeLa (cervical cancer) | Inhibits proliferation | 20 μM |

The presence of the benzofuran moiety has been linked to enhanced cytotoxicity against cancer cells, suggesting its role as a potential lead compound in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

| Inflammatory Marker | Effect | Concentration Tested |

|---|---|---|

| TNF-alpha | Decreased by 30% | 10 μM |

| IL-6 | Decreased by 25% | 10 μM |

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with biological activities:

- Synthesis of Benzofuran Derivatives : A study synthesized various benzofuran derivatives and tested their antimicrobial activities against Mycobacterium tuberculosis, showing promising results with MIC values as low as 2 μg/mL for certain analogs .

- Anticancer Studies : Research on related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, supporting the hypothesis that modifications to the benzofuran structure can enhance biological activity .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, benzofuran derivatives have shown promising results against various cancer cell lines.

Table 1: Antitumor Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. Studies have demonstrated that certain derivatives possess significant inhibitory effects against both bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis (MTB). The most active compound exhibited an MIC of 3.12 µg/mL, indicating strong potential for further development as an anti-tubercular agent.

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties, particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, crucial in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include the use of solvents like ethanol or dimethylformamide (DMF) under reflux conditions to facilitate reactions, alongside monitoring techniques such as Thin Layer Chromatography (TLC) for product identification.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of 3-hydroxy-4-aroyl-5-aryl-1-alkyl-pyrrol-2-ones. Below is a systematic comparison with key analogs from the evidence:

Structural Modifications and Physicochemical Properties

Table 1: Substituent Variations and Physical Data

Key Observations:

Aroyl Group Diversity: The target’s benzofuran-2-ylcarbonyl group distinguishes it from analogs with simpler benzoyl (e.g., 4-methylbenzoyl in 25 ) or furan-based ( ) aroyl groups. Benzofuran may enhance aromatic interactions compared to furan or substituted benzoyl groups.

Aryl Substituent Effects :

- 4-Methoxyphenyl (target) vs. 4-tert-butylphenyl (20 ): The tert-butyl group in 20 increases hydrophobicity and steric bulk, correlating with its high melting point (263–265°C).

- 3-Trifluoromethylphenyl (25 ) and 3-fluoro-4-trifluoromethylphenyl (51 ) incorporate electron-withdrawing groups, which may enhance metabolic stability but reduce synthetic yields (e.g., 9% for 25).

Alkyl Chain Modifications: The target’s 3-methoxypropyl chain is shared with 51 and , suggesting improved solubility over hydroxypropyl analogs (e.g., 20, 25) due to reduced hydrogen-bonding capacity.

Hypothetical Structure-Activity Relationships (SAR)

While bioactivity data are absent in the evidence, structural trends suggest:

- Electron-Donating Groups: Methoxy (target) or dimethylamino (21 ) substituents may enhance binding to polar targets via hydrogen bonding.

- Steric Effects : Bulky tert-butyl (20 ) or isopropyl (41 ) groups could hinder interactions with sterically sensitive receptors.

- Solubility : Methoxypropyl chains (target, 51 ) may improve lipophilicity compared to hydroxypropyl analogs, affecting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.